4-(1,1-Difluoroethyl)benzoic acid
Overview
Description
“4-(1,1-Difluoroethyl)benzoic acid” is a chemical compound with the CAS Number 55805-14-6 . It has a molecular weight of 186.16 and its IUPAC name is 4-(1,1-difluoroethyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of “4-(1,1-Difluoroethyl)benzoic acid” is represented by the formula C9H8F2O2 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“4-(1,1-Difluoroethyl)benzoic acid” is a solid at room temperature . It should be stored at 2-8°C . The boiling point of the compound is 180°C .Scientific Research Applications
Benzoic Acid Derivatives in Food and Cosmetics
Benzoic acid and its derivatives, including 4-(1,1-Difluoroethyl)benzoic acid, are widely present in plant and animal tissues. These compounds are utilized as antibacterial and antifungal preservatives, and as flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. They are abundant in the environment and found in water, soil, and air, leading to common human exposure (del Olmo, Calzada, & Nuñez, 2017).
Computational Chemistry and Metabolism Studies
A study explored the metabolic fate of substituted benzoic acids, including fluorinated derivatives, in rats. This research used computational chemistry and NMR spectroscopy to understand the molecular properties influencing metabolism, which could inform drug design and environmental impact assessments (Ghauri et al., 1992).
Toxicity Assessment
Research on the toxic properties of benzoic acid derivatives, including 4-(1,1-Difluoroethyl)benzoic acid, has been conducted to evaluate their safety. This includes studies on the impact on the hepatorenal system and other organs, which is crucial for understanding their potential risks in various applications (Gorokhova et al., 2020).
Pharmaceutical Research and Development
Benzoic acid is a model compound in pharmaceutical research. Studies on benzoic acid and its derivatives, including their phase behavior in aqueous and organic solutions, provide essential information for drug development and process design in the pharmaceutical industry (Reschke et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-(1,1-difluoroethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-9(10,11)7-4-2-6(3-5-7)8(12)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOQPEQDJAOTAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoroethyl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.